molecular formula C20H14ClNO5 B2958883 Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate CAS No. 866238-70-2

Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No. B2958883
CAS RN: 866238-70-2
M. Wt: 383.78
InChI Key: UXGHXHMWIKQLSG-UHFFFAOYSA-N
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Description

“Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate” is a chemical compound with the molecular formula C20H14ClNO5 . It’s offered by several suppliers such as Benchchem and Smolecule.

Scientific Research Applications

Electropolymerization and Sensor Applications

A study on a pyrrole derivative, specifically focusing on its electropolymerization and potential use in pH sensors, was conducted by Almeida et al. (2017). They explored the synthesis and electrochromic properties of a magenta polypyrrole derivatized with Methyl Red azo dye. This research is significant for applications in pH sensing due to the color change from magenta to yellow across different pH levels, showcasing the derivative's utility in developing responsive materials for sensor technologies (Almeida et al., 2017).

Synthetic Intermediates for Chemical Synthesis

Katritzky and Li (1996) discussed the versatility of 1,4-disubstituted and 1,4,5-trisubstituted 2-[(benzotriazol-1-yl)methyl]pyrroles as synthetic intermediates. These compounds offer a flexible route to elaborate pyrroles for various chemical syntheses, highlighting the importance of pyrrole derivatives in constructing complex organic molecules (Katritzky & Li, 1996).

Antiproliferative and Antiviral Activity

Research by Pudlo et al. (1990) on 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines demonstrated significant antiproliferative and antiviral activities. These findings are crucial for the development of new therapeutic agents, showcasing the potential of pyrrole derivatives in medicinal chemistry (Pudlo et al., 1990).

Molecular Structure and Physicochemical Properties

Huang et al. (2021) conducted a study on boric acid ester intermediates with benzene rings, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, to explore their crystal structure and physicochemical properties through X-ray diffraction and density functional theory (DFT). This research contributes to understanding the structural and electronic properties of such compounds, which is valuable for material science and chemical synthesis (Huang et al., 2021).

properties

IUPAC Name

methyl 4-(7-chloro-2-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5/c1-22-16(10-3-5-11(6-4-10)20(25)26-2)15-17(23)13-9-12(21)7-8-14(13)27-18(15)19(22)24/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGHXHMWIKQLSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(7-chloro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

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